Cas no 944903-86-0 (Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate)

Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate 化学的及び物理的性質
名前と識別子
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- ETHYL 2-(AMINOMETHYL)-1H-IMIDAZOLE-4-CARBOXYLATE
- AB58030
- Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate
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- インチ: 1S/C7H11N3O2/c1-2-12-7(11)5-4-9-6(3-8)10-5/h4H,2-3,8H2,1H3,(H,9,10)
- InChIKey: HNUAFKNPXNJFBM-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CN=C(CN)N1)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 163
- トポロジー分子極性表面積: 81
Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6405040-2.5g |
ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate |
944903-86-0 | 95.0% | 2.5g |
$2996.0 | 2025-03-15 | |
Enamine | EN300-6405040-5.0g |
ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate |
944903-86-0 | 95.0% | 5.0g |
$4433.0 | 2025-03-15 | |
Enamine | EN300-6405040-0.25g |
ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate |
944903-86-0 | 95.0% | 0.25g |
$1407.0 | 2025-03-15 | |
Enamine | EN300-6405040-0.1g |
ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate |
944903-86-0 | 95.0% | 0.1g |
$1345.0 | 2025-03-15 | |
Enamine | EN300-6405040-1.0g |
ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate |
944903-86-0 | 95.0% | 1.0g |
$1529.0 | 2025-03-15 | |
Enamine | EN300-6405040-10.0g |
ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate |
944903-86-0 | 95.0% | 10.0g |
$6575.0 | 2025-03-15 | |
abcr | AB576513-1g |
Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate HCl, 95%; . |
944903-86-0 | 95% | 1g |
€354.10 | 2024-07-20 | |
Enamine | EN300-6405040-0.05g |
ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate |
944903-86-0 | 95.0% | 0.05g |
$1285.0 | 2025-03-15 | |
Enamine | EN300-6405040-0.5g |
ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate |
944903-86-0 | 95.0% | 0.5g |
$1469.0 | 2025-03-15 | |
abcr | AB576513-5g |
Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate HCl, 95%; . |
944903-86-0 | 95% | 5g |
€1199.90 | 2024-07-20 |
Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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S. Ahmed Chem. Commun., 2009, 6421-6423
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6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylateに関する追加情報
Recent Advances in the Study of Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate (CAS: 944903-86-0)
Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate (CAS: 944903-86-0) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of medicinal chemistry. Recent studies have highlighted its potential as a building block for the development of novel therapeutics, including kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and biological activities.
One of the most significant developments in the study of Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate is its role in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and researchers have explored the use of this compound to develop selective inhibitors for specific kinase pathways. Recent publications have demonstrated its utility in creating derivatives that exhibit potent inhibitory activity against tyrosine kinases, which are often implicated in tumor growth and progression.
In addition to its applications in oncology, Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate has also been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This has led to increased interest in its potential as a scaffold for the development of new antibiotics, particularly in light of the growing problem of antibiotic resistance.
Another area of research has focused on the anti-inflammatory effects of Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate derivatives. Recent preclinical studies have demonstrated that certain modifications to the core structure can enhance its ability to modulate inflammatory pathways, making it a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate has also seen advancements, with researchers developing more efficient and scalable methods for its production. Recent publications have highlighted the use of green chemistry principles to optimize the synthesis process, reducing the environmental impact while maintaining high yields and purity. These improvements are critical for facilitating the compound's use in large-scale pharmaceutical manufacturing.
In conclusion, Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate (CAS: 944903-86-0) continues to be a versatile and valuable compound in the field of medicinal chemistry. Its applications in kinase inhibition, antimicrobial therapy, and anti-inflammatory drug development underscore its potential as a key building block for future therapeutics. Ongoing research is expected to further elucidate its mechanisms of action and expand its utility in addressing unmet medical needs.
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